![molecular formula C18H14N2O3S B382437 (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 325694-52-8](/img/structure/B382437.png)

(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

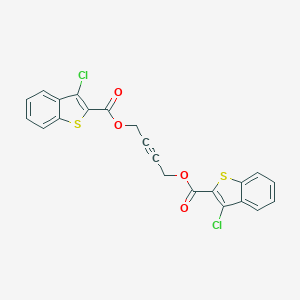

The compound “(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone” is a complex organic molecule. It contains a benzo[d]imidazole moiety, which is a type of heterocycle (a ring structure containing atoms of at least two different elements). It also contains a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether .

科学的研究の応用

Anticancer Activity

The core structure of this compound, particularly the benzo[d]imidazol and benzo[d][1,3]dioxol moieties, has been associated with anticancer properties. Research indicates that similar compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound’s ability to fuse with heteroaryl groups could be leveraged to design novel anticancer agents targeting specific pathways or mechanisms within cancer cells.

Tubulin Polymerization Inhibition

Compounds with a benzo[d]imidazol framework have been studied for their role in inhibiting tubulin polymerization . This process is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The compound could be a candidate for developing new microtubule-targeting agents.

Structure-Activity Relationship (SAR) Studies

The diverse functional groups present in the compound make it an excellent candidate for SAR studies. These studies could help in understanding how different substitutions on the compound affect biological activity and potency, especially in the context of anticancer properties .

Apoptosis Induction

Further mechanistic studies on similar compounds have revealed their potential to induce apoptosis in cancer cells . This compound could be investigated to determine its efficacy in triggering programmed cell death, which is a desirable outcome in cancer treatment.

Cell Cycle Arrest

Some analogs of this compound have shown the ability to cause cell cycle arrest at the S phase in cancer cells . Exploring this compound’s effect on the cell cycle could provide insights into its potential as a therapeutic agent.

Synthesis of N-Fused Heteroaryl Indoles

The compound’s structure suggests its utility in the synthesis of N-fused heteroaryl indoles , which are of interest due to their broad spectrum of biological activities . This application could lead to the development of new molecules with potential therapeutic benefits.

作用機序

特性

IUPAC Name |

1,3-benzodioxol-5-yl-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-2-9-24-18-19-13-5-3-4-6-14(13)20(18)17(21)12-7-8-15-16(10-12)23-11-22-15/h2-8,10H,1,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIXSBLJGKNRNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382354.png)

![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)

![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382358.png)

![4-(2-chlorobenzyl)-N-[1-(3,4-dimethoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B382368.png)

![16-[4-(4-Methylphenyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B382369.png)

![2-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B382370.png)

![11-[4-(4-chlorophenyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382372.png)

![5-(4-chlorophenyl)-N-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B382374.png)

![(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B382375.png)

![5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382376.png)

![Ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382377.png)